Mitomycine A

Vue d'ensemble

Description

Mitomycin A is a member of the mitomycin family, which are aziridine-containing natural products isolated from the bacterium Streptomyces caespitosus or Streptomyces lavendulae . The mitomycin family includes mitomycin A, mitomycin B, and mitomycin C. These compounds are known for their potent antibacterial and anticancer properties .

Applications De Recherche Scientifique

Mitomycin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying aziridine-containing natural products.

Biology: Studied for its effects on DNA replication and repair mechanisms.

Industry: Used in the development of new antibiotics and anticancer drugs.

Mécanisme D'action

Target of Action

Mitomycin A, also known as Mitomycin, primarily targets DNA within cells . It is an alkylating agent that inhibits DNA synthesis by cross-linking the complementary strands of the DNA double helix . This unique mechanism of action makes Mitomycin a valuable tool in the treatment of various malignancies .

Mode of Action

Mitomycin is activated in vivo to a bifunctional and trifunctional alkylating agent . This activation allows it to bind to DNA, leading to cross-linking and inhibition of DNA synthesis and function . At higher concentrations, Mitomycin can also inhibit RNA and protein synthesis .

Biochemical Pathways

Mitomycin’s interaction with DNA affects various biochemical pathways. For instance, it has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 . Additionally, Mitomycin has been found to inhibit the enzyme thioredoxin reductase (TrxR), which plays a crucial role in cellular redox balance .

Pharmacokinetics

The pharmacokinetics of Mitomycin involve a rapid, biphasic elimination pattern with a plasma β half-life of 40 to 55 minutes . The average volume of distribution of the central plasma compartment (V2), clearance from the central compartment (CL), and volume of distribution of the peripheral plasma compartment (V3) are 28 ± 16L, 0.55 ± 0.18 L/min, and 36 ± 8L, respectively . These properties impact the bioavailability of Mitomycin and its therapeutic efficacy.

Result of Action

The result of Mitomycin’s action is the inhibition of DNA, RNA, and protein synthesis, leading to cell death . This makes it effective as a chemotherapeutic agent for various malignancies, including malignant neoplasm of lip, oral cavity, pharynx, digestive organs, peritoneum, female breast, and urinary bladder .

Action Environment

The action of Mitomycin can be influenced by various environmental factors. For instance, the physiological state of the cells and their environment can affect the drug’s mode of action . Additionally, the drug’s effectiveness can be enhanced by hyperthermia, which is often used in conjunction with Mitomycin in certain therapeutic procedures .

Analyse Biochimique

Biochemical Properties

Mitomycin A plays a significant role in biochemical reactions. It inhibits DNA synthesis by cross-linking the complementary strands of the DNA double helix . This cross-linking activity is a unique mechanism among antibiotics, making Mitomycin A a distinctive agent in the realm of microbiota-derived therapies .

Cellular Effects

Mitomycin A has profound effects on various types of cells and cellular processes. It has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 . This indicates that Mitomycin A can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Mitomycin A exerts its effects at the molecular level primarily through its ability to cross-link DNA. It is activated in vivo to a bifunctional and trifunctional alkylating agent . This leads to the inhibition of DNA synthesis by cross-linking the complementary strands of the DNA double helix .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of mitomycin A involves the combination of 3-amino-5-hydroxybenzoic acid, D-glucosamine, and carbamoyl phosphate to form the mitosane core . The key intermediate, 3-amino-5-hydroxybenzoic acid, is synthesized via a series of enzymatic reactions starting from phosphoenolpyruvate and erythrose-4-phosphate . The mitosane core is then tailored by various enzymes, although the specific sequence and identity of these steps are not fully characterized .

Industrial Production Methods

Industrial production of mitomycin A typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Mitomycin A undergoes several types of chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of mitomycin A include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various derivatives of mitomycin A, which can have different biological activities and properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to mitomycin A include:

- Mitomycin B

- Mitomycin C

- Porfiromycin

- Azinomycins

- FR-900482

- Maduropeptin

- Azicemicins

Uniqueness

Mitomycin A is unique due to its specific structure and the presence of the aziridine ring, which plays a crucial role in its biological activity. Unlike other similar compounds, mitomycin A has a distinct set of functional groups that contribute to its potent antibacterial and anticancer properties .

Activité Biologique

Mitomycin A is a potent antitumor antibiotic derived from the bacterium Streptomyces caespitosus. Its biological activity is primarily attributed to its ability to induce DNA cross-linking, leading to cell cycle arrest and apoptosis in cancer cells. This article explores the biological activity of Mitomycin A, including its mechanisms of action, therapeutic applications, and associated case studies.

Mitomycin A functions by intercalating into DNA and forming covalent bonds with the guanine bases. This results in cross-linking between DNA strands, which prevents proper DNA replication and transcription. The following mechanisms have been identified:

- DNA Cross-Linking : Mitomycin A forms interstrand cross-links, disrupting the normal function of DNA and triggering cellular repair mechanisms that can lead to apoptosis if the damage is irreparable.

- Cell Cycle Arrest : The compound induces cell cycle arrest, particularly in the G2 phase, preventing cells from progressing to mitosis.

- Mitochondrial Targeting : Recent studies suggest that mitochondrial DNA may also be a target for Mitomycin A, leading to mitochondrial dysfunction and decreased ATP levels in treated cells .

Antitumor Activity

Mitomycin A has shown significant antitumor activity against various cancers, including:

- Gastric Cancer : Clinical studies have demonstrated its effectiveness as part of combination chemotherapy regimens for advanced gastric cancer.

- Breast Cancer : It has been utilized in neoadjuvant settings to reduce tumor size before surgical intervention.

Comparative Biological Activity

The following table summarizes the comparative biological activity of Mitomycin A and its analogs:

| Compound | Potency (IC50) | Mechanism of Action | Notable Effects |

|---|---|---|---|

| Mitomycin A | 0.1 µM | DNA cross-linking | Induces apoptosis in cancer cells |

| Mitomycin C | 0.5 µM | DNA cross-linking | Similar effects but less cardiotoxicity |

| Porfiromycin | 0.05 µM | DNA intercalation | More cardiotoxic than Mitomycin C |

Case Study 1: Hemolytic Uremic Syndrome

A notable case involved a patient with gastric cancer who developed hemolytic uremic syndrome after receiving Mitomycin C at a cumulative dose of 40 mg/m². Symptoms included pallor and hypertension, with laboratory findings indicating microangiopathic hemolytic anemia . This case highlights potential severe side effects associated with Mitomycin treatment.

Case Study 2: Renal Failure

Another case reported a patient who experienced renal failure without hemolysis five months after starting chemotherapy with Mitomycin. Histological examination revealed fibrin thrombi in glomeruli, emphasizing the need for monitoring renal function during treatment .

Research Findings

Recent studies have focused on repurposing Mitomycin A for antimicrobial applications against multidrug-resistant bacteria. Research indicates that it exhibits antibacterial properties, particularly against Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa at specific concentrations .

Propriétés

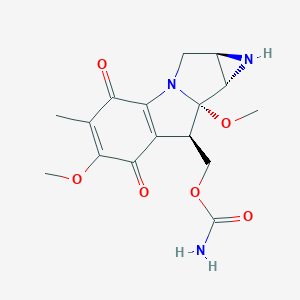

IUPAC Name |

[(4S,6S,7R,8S)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(18-14)4-19(10)16/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFMSAFINFJTFH-NGSRAFSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318131 | |

| Record name | Mitomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-violet solid; [Merck Index] | |

| Record name | Mitomycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6181 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in organic solvents, SOL IN WATER, BENZENE, TOLUENE, TRICHLOROETHYLENE, NITROBENZENE & MANY ORG SOLVENTS; PRACTICALLY INSOL IN XYLENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, PETROLEUM ETHER, LIBROIN, CYCLOHEXANE | |

| Record name | MITOMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RED-VIOLET CRYSTALS FROM ACETONE + CARBON TETRACHLORIDE | |

CAS No. |

4055-39-4 | |

| Record name | Mitomycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4055-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004055394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TMG6FJHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MITOMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mitomycin C exert its anti-cancer effects?

A1: Mitomycin C is a prodrug that requires bioreductive activation within the cell [, ]. Upon activation, it acts as an alkylating agent, forming covalent bonds with DNA, primarily at the N2 position of guanine []. This alkylation disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis [, , ].

Q2: Does Mitomycin C interact with any specific cellular targets besides DNA?

A2: While DNA is the primary target, Mitomycin C can also activate topoisomerase I, an enzyme involved in DNA unwinding and replication []. This activation further contributes to its anti-cancer activity.

Q3: Are there specific cell types where Mitomycin C shows greater efficacy?

A3: Research suggests Mitomycin C benefits patients with anal canal carcinoma by improving tumor control within the irradiated volume []. Studies also highlight its use in treating various cancers including breast, esophageal, gastroesophageal junction adenocarcinomas [], and bladder cancer [, ].

Q4: Does Mitomycin C exhibit any catalytic properties?

A4: Mitomycin C itself does not function as a catalyst. Its anti-cancer activity stems from its irreversible alkylating properties, leading to DNA damage and cell death.

Q5: Has computational chemistry been used in Mitomycin C research?

A5: While the provided abstracts don't delve into the specifics of computational modeling for Mitomycin C, such techniques could be valuable for understanding its interactions with DNA and other potential targets. Further research exploring simulations, calculations, and QSAR models for Mitomycin C could yield valuable insights.

Q6: Are there any specific formulations to enhance Mitomycin C's stability or bioavailability?

A9: The provided research mainly focuses on Mitomycin C's therapeutic applications. While one study mentions using Mitomycin C in an emulsion for chemoembolization [], detailed information about specific formulations to improve its stability, solubility, or bioavailability is limited and requires further exploration.

Q7: What in vitro and in vivo models have been used to study Mitomycin C?

A12: The research highlights various in vitro and in vivo models employed to investigate Mitomycin C's efficacy. In vitro studies used human subconjunctival fibroblast cultures to evaluate the compound's effects on cell attachment and proliferation []. Animal models, specifically rabbits, have been used to explore the use of laser-cured fibrinogen glue in closing bleb leaks following Mitomycin C treatment []. In vivo research on human subjects is evident through numerous clinical trials investigating Mitomycin C's efficacy in treating cancers such as anal canal carcinoma [], breast cancer [], and bladder cancer [, ].

Q8: What are the potential side effects of Mitomycin C treatment?

A14: Although not the primary focus of the provided research, some studies mention side effects associated with Mitomycin C treatment. Hematologic toxicity, particularly myelosuppression, is reported as the most frequent acute side effect [, ]. Gastrointestinal toxicity, such as stomatitis and diarrhea, is also mentioned []. Other reported side effects include increased risk of late-onset endophthalmitis following trabeculectomy with Mitomycin C [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.